1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound with the molecular formula C12H13BrN2O. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-bromoprop-2-enyl group and an ethanol moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to have a wide range of biological activities and are key components to functional molecules used in various applications .
Mode of Action
It’s worth noting that benzimidazole derivatives have been reported to interact with their targets and cause changes that lead to their biological activities
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of applications, suggesting they may affect multiple biochemical pathways
Result of Action
Benzimidazole derivatives have been reported to have a wide range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level
Preparation Methods
The synthesis of 1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Introduction of 2-Bromoprop-2-enyl Group: The 2-bromoprop-2-enyl group is introduced via a substitution reaction using appropriate brominated reagents.
Attachment of Ethanol Moiety: The ethanol group is attached through a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Scientific Research Applications
1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to the biological activity of benzimidazole derivatives.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar compounds to 1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol include:
1-[1-(4-Phenoxybutyl)-1H-benzimidazol-2-yl]ethanol: This compound has a phenoxybutyl group instead of a bromopropenyl group, which may alter its biological activity and chemical reactivity.
1-[1-(2-Chloroprop-2-enyl)benzimidazol-2-yl]ethanol: The chlorine atom in place of the bromine atom can lead to different reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8(13)7-15-11-6-4-3-5-10(11)14-12(15)9(2)16/h3-6,9,16H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUKBIUTMYDFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=C)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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